molecular formula C10H18N2O8 B3028950 Nomega-(beta-D-Mannopyranosyl)-L-asparagine CAS No. 41355-52-6

Nomega-(beta-D-Mannopyranosyl)-L-asparagine

Cat. No.: B3028950
CAS No.: 41355-52-6
M. Wt: 294.26 g/mol
InChI Key: RDVZONQWDDILKB-PIILLGNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomega-(beta-D-Mannopyranosyl)-L-asparagine is a glycosylated amino acid derivative where a mannopyranose sugar is linked to the amino acid asparagine. This compound is significant in the study of glycoproteins and glycosylation processes, which are crucial in various biological functions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nomega-(beta-D-Mannopyranosyl)-L-asparagine typically involves the glycosylation of L-asparagine with a mannopyranosyl donor. One common method is the use of glycosyl donors such as mannopyranosyl bromide or mannopyranosyl fluoride in the presence of a promoter like silver triflate or boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve enzymatic glycosylation processes using glycosyltransferases. These enzymes catalyze the transfer of mannopyranosyl residues from activated sugar donors to L-asparagine. This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Nomega-(beta-D-Mannopyranosyl)-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the mannopyranose moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group in the asparagine moiety can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups on the mannopyranose can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like periodic acid or sodium periodate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Reagents such as tosyl chloride or trifluoromethanesulfonic anhydride are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mannopyranosyl carboxylic acids, while reduction can produce mannopyranosyl alcohols.

Scientific Research Applications

Nomega-(beta-D-Mannopyranosyl)-L-asparagine has several scientific research applications:

    Chemistry: It is used as a model compound to study glycosylation reactions and mechanisms.

    Biology: It serves as a probe to investigate glycoprotein structures and functions.

    Medicine: It is utilized in the development of glycoprotein-based therapeutics and diagnostics.

    Industry: It is employed in the production of glycosylated biomolecules for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Nomega-(beta-D-Glucopyranosyl)-L-asparagine
  • Nomega-(beta-D-Galactopyranosyl)-L-asparagine
  • Nomega-(beta-D-Mannopyranosyl)-L-serine

Uniqueness

Nomega-(beta-D-Mannopyranosyl)-L-asparagine is unique due to its specific mannopyranosyl linkage, which imparts distinct biological properties compared to other glycosylated amino acids. Its mannopyranosyl moiety is particularly important in interactions with mannose-binding proteins, making it valuable in studying mannose-specific biological processes.

Properties

IUPAC Name

(2S)-2-amino-4-oxo-4-[[(2R,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O8/c11-3(10(18)19)1-5(14)12-9-8(17)7(16)6(15)4(2-13)20-9/h3-4,6-9,13,15-17H,1-2,11H2,(H,12,14)(H,18,19)/t3-,4?,6+,7?,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVZONQWDDILKB-PIILLGNUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NC(=O)CC(C(=O)O)N)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H](C([C@H]([C@@H](O1)NC(=O)C[C@@H](C(=O)O)N)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nomega-(beta-D-Mannopyranosyl)-L-asparagine
Reactant of Route 2
Nomega-(beta-D-Mannopyranosyl)-L-asparagine
Reactant of Route 3
Nomega-(beta-D-Mannopyranosyl)-L-asparagine
Reactant of Route 4
Nomega-(beta-D-Mannopyranosyl)-L-asparagine
Reactant of Route 5
Nomega-(beta-D-Mannopyranosyl)-L-asparagine
Reactant of Route 6
Nomega-(beta-D-Mannopyranosyl)-L-asparagine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.